Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine
Overview
Description
Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine is an organic compound that features a furan ring, a methoxy-substituted phenyl group, and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine typically involves multi-step organic reactions
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Introduction of the Methoxy-Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the furan ring is alkylated with a methoxy-substituted benzyl halide in the presence of a Lewis acid catalyst.
Formation of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced at the double bond or the furan ring to form saturated derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used for substitution reactions.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Saturated amines or alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan ring and methoxy-phenyl group can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethyl-[1-(4-hydroxy-phenyl)-but-3-enyl]-amine: Similar structure but with a hydroxy group instead of a methoxy group.
Furan-2-ylmethyl-[1-(4-chloro-phenyl)-but-3-enyl]-amine: Contains a chloro group instead of a methoxy group.
Furan-2-ylmethyl-[1-(4-nitro-phenyl)-but-3-enyl]-amine: Features a nitro group instead of a methoxy group.
Uniqueness
Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
- Molecular Formula : C16H19NO2
- Molecular Weight : 257.33 g/mol
- CAS Number : 340025-61-8
Its structure includes a furan ring and a methoxy-substituted phenyl group, which contribute to its reactivity and biological activity. The presence of the furan moiety enhances interactions with biological targets, while the methoxy group improves solubility.
Antimicrobial Properties
Furan derivatives, including this compound, have been shown to exhibit significant antimicrobial activity. Studies indicate that this compound has potential antibacterial and antifungal properties:
- Antibacterial Activity : The compound demonstrated varying degrees of inhibition against several bacterial strains. For instance, it showed notable activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM .
- Antifungal Activity : It also exhibited antifungal properties, particularly against Candida albicans, with MIC values reported between 16.69 µM and 78.23 µM .
Microorganism | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 |
Bacillus subtilis | 4.69 - 22.9 |
Escherichia coli | 2.33 - 156.47 |
Candida albicans | 16.69 - 78.23 |
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors in microbial cells. Interaction studies suggest that the compound binds effectively to specific protein targets, influencing their activity and potentially leading to cell death in pathogens.
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies:
- Reactions with Ketenes : The compound can be synthesized by reacting furan derivatives with ketenes generated from chloroacetic acids in the presence of amines.
- Enantioselective Synthesis : Techniques for producing chiral furan derivatives have been documented, which could be adapted for synthesizing this compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that modifications on the furan ring and phenyl substituents can significantly affect the antimicrobial efficacy:
- Electron-Drawing vs. Electron-Donating Groups : The presence of electron-donating groups on the phenyl ring enhances antibacterial activity, while electron-withdrawing groups may reduce it.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Furan-2-carboxylic acid | C5H4O3 | Known for its role in organic synthesis |
4-Methoxyphenethylamine | C10H15NO2 | Exhibits stimulant properties |
Benzofuran derivatives | Varied | Studied for anti-cancer properties |
This compound's unique combination of structural features enhances its biological activity compared to these related compounds.
Case Studies
Recent research has highlighted the therapeutic potential of Furan derivatives in treating infections caused by resistant strains of bacteria and fungi. For instance, a study focusing on antifungal agents revealed that modifications in the furan structure could lead to improved efficacy against dermatophytes .
In another case, a comparative analysis of various furan-based compounds demonstrated that those with methoxy substitutions exhibited superior antimicrobial properties compared to their unsubstituted counterparts .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)but-3-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-3-5-16(17-12-15-6-4-11-19-15)13-7-9-14(18-2)10-8-13/h3-4,6-11,16-17H,1,5,12H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLECXMIWSBQFFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC=C)NCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389917 | |
Record name | N-[(Furan-2-yl)methyl]-1-(4-methoxyphenyl)but-3-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340025-61-8 | |
Record name | N-[(Furan-2-yl)methyl]-1-(4-methoxyphenyl)but-3-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.